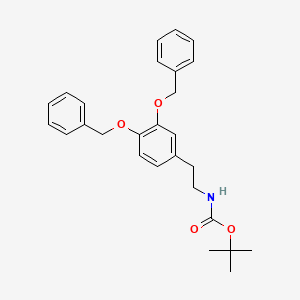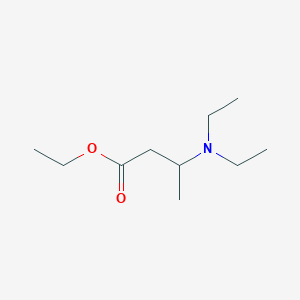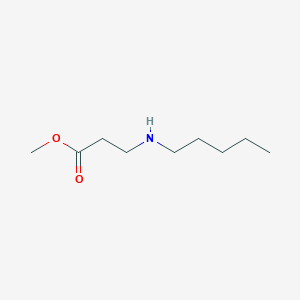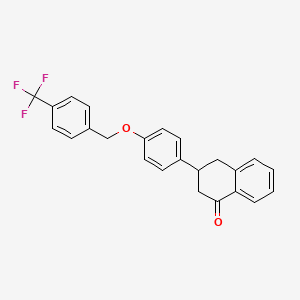
4-Fluoro-2-iodo-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-iodo-6-methoxyphenol is an organic compound with the molecular formula C7H6FIO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-6-methoxyphenol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction. The process can be summarized as follows:
Nitration: The starting material, 4-fluoro-2-methoxyphenol, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-iodo-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-6-methoxyphenol depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2-methoxyphenol: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
4-Fluoro-2-iodophenol: Lacks the methoxy group, which can influence its solubility and chemical behavior
Uniqueness
4-Fluoro-2-iodo-6-methoxyphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H6FIO2 |
|---|---|
Molecular Weight |
268.02 g/mol |
IUPAC Name |
4-fluoro-2-iodo-6-methoxyphenol |
InChI |
InChI=1S/C7H6FIO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |
InChI Key |
PUQYWNHYUVGNKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


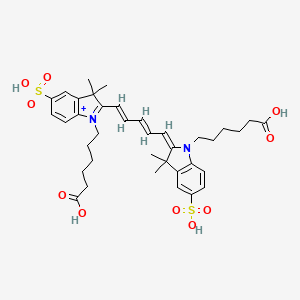
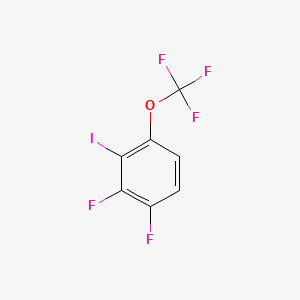
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
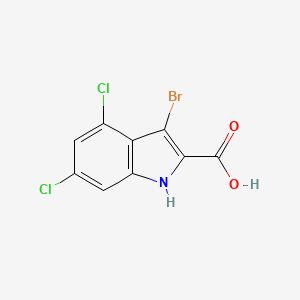
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
